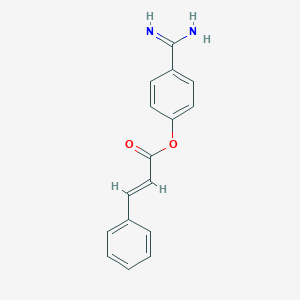

4-Amidinophenyl cinnamate

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

4-Amidinophenyl cinnamate, also known as PAC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This molecule is a derivative of cinnamic acid, a naturally occurring compound found in many plants. PAC has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. In

作用机制

The mechanism of action of 4-Amidinophenyl cinnamate involves its ability to modulate various signaling pathways involved in cell growth, proliferation, and survival. 4-Amidinophenyl cinnamate has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines. Moreover, 4-Amidinophenyl cinnamate has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.

生化和生理效应

4-Amidinophenyl cinnamate has been shown to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. 4-Amidinophenyl cinnamate has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, 4-Amidinophenyl cinnamate has been shown to scavenge free radicals and inhibit lipid peroxidation, which are two major mechanisms involved in oxidative stress.

实验室实验的优点和局限性

One of the major advantages of using 4-Amidinophenyl cinnamate in lab experiments is its high potency and selectivity. 4-Amidinophenyl cinnamate has been shown to exhibit potent antitumor and anti-inflammatory effects at low concentrations, making it an ideal candidate for drug development. Moreover, 4-Amidinophenyl cinnamate has low toxicity and is well-tolerated in animal studies.

However, one of the limitations of using 4-Amidinophenyl cinnamate in lab experiments is its poor solubility in water. This can make it challenging to administer 4-Amidinophenyl cinnamate in vivo and can limit its bioavailability. Moreover, the synthesis of 4-Amidinophenyl cinnamate can be complex and time-consuming, which can limit its widespread use in research.

未来方向

The potential therapeutic applications of 4-Amidinophenyl cinnamate are vast, and there are many future directions for research. One area of interest is the development of 4-Amidinophenyl cinnamate-based drugs for the treatment of cancer and neurodegenerative diseases. Moreover, further research is needed to elucidate the exact mechanisms of action of 4-Amidinophenyl cinnamate and its potential interactions with other signaling pathways. Additionally, the development of novel synthesis methods for 4-Amidinophenyl cinnamate could enhance its bioavailability and efficacy in vivo.

Conclusion:

In conclusion, 4-Amidinophenyl cinnamate is a synthetic compound with vast potential for therapeutic applications. The synthesis of 4-Amidinophenyl cinnamate involves the reaction of cinnamic acid with guanidine hydrochloride in the presence of a catalyst. 4-Amidinophenyl cinnamate has been extensively studied for its antitumor, anti-inflammatory, and neuroprotective properties. The mechanism of action of 4-Amidinophenyl cinnamate involves its ability to modulate various signaling pathways involved in cell growth, proliferation, and survival. 4-Amidinophenyl cinnamate has been shown to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. While there are some limitations to using 4-Amidinophenyl cinnamate in lab experiments, the potential therapeutic applications of this compound are vast, and further research is needed to fully elucidate its mechanisms of action and potential therapeutic benefits.

合成方法

The synthesis of 4-Amidinophenyl cinnamate involves the reaction of cinnamic acid with guanidine hydrochloride in the presence of a catalyst. This process yields a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. The purity of the compound can be determined using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.

科研应用

4-Amidinophenyl cinnamate has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Studies have shown that 4-Amidinophenyl cinnamate has potent antitumor effects against different types of cancer cells, including breast, lung, and prostate cancer. Moreover, 4-Amidinophenyl cinnamate has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

In addition to its antitumor properties, 4-Amidinophenyl cinnamate has also been studied for its neuroprotective effects. Research has shown that 4-Amidinophenyl cinnamate can protect neurons from oxidative stress and inflammation, which are two major factors involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

性质

CAS 编号 |

103499-67-8 |

|---|---|

产品名称 |

4-Amidinophenyl cinnamate |

分子式 |

C16H14N2O2 |

分子量 |

266.29 g/mol |

IUPAC 名称 |

(4-carbamimidoylphenyl) (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C16H14N2O2/c17-16(18)13-7-9-14(10-8-13)20-15(19)11-6-12-4-2-1-3-5-12/h1-11H,(H3,17,18)/b11-6+ |

InChI 键 |

SYMNKMKOTLVJCE-UHFFFAOYSA-N |

手性 SMILES |

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C(=N)N |

SMILES |

C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C(=N)N |

规范 SMILES |

C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C(=N)N |

同义词 |

4-Amidinophenyl cinnamate |

产品来源 |

United States |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-](/img/structure/B20857.png)

![(1S,2R,4S,6R,7S)-1,10,10-trimethyl-4-[[(1S,2R,4S,6R,7S)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane](/img/structure/B20865.png)

![2,2'-Dithiobis[5-(1,1-dimethylethyl)phenol]](/img/structure/B20875.png)